N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide
Description
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position and an ethanediamide moiety. The ethanediamide group is further functionalized with a prop-2-en-1-yl (allyl) substituent. The thienopyrazole scaffold is known for its electron-rich aromatic system, which facilitates interactions with biological targets or coordination sites in metal-organic frameworks .
Properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIJIBPIFJGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with the thieno[3,4-c]pyrazole core in the presence of a palladium catalyst.
Formation of Oxamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride to form the oxamide moiety, resulting in the formation of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxamide moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogues:
*Calculated based on molecular formula.
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The allyl group in the target compound introduces unsaturation, making it more prone to oxidation or radical-mediated reactions compared to the saturated tert-butyl or phenylethyl groups in analogues .
Electronic and Pharmacokinetic Properties :
- The phenylethyl substituent in the third compound (MW 392.47) enhances lipophilicity, which could improve membrane permeability in drug-design contexts. In contrast, the allyl group in the target compound may lower logP values, affecting bioavailability .
- The phenyl group at the 2-position (common to all three compounds) provides a rigid aromatic platform for intermolecular interactions, such as hydrogen bonding or van der Waals forces .
Synthetic Considerations :
- The allyl group in the target compound may require specialized handling (e.g., inert atmospheres) to prevent undesired polymerization during synthesis. In contrast, tert-butyl and phenylethyl groups are more stable under standard conditions .
Biological Activity
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound suggest a range of interactions with biological targets, which can lead to therapeutic applications.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core with a phenyl group and an ethanediamide moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that thienopyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with oncogenic pathways are under investigation.
- Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes like COX and lipoxygenases, which are crucial in inflammatory responses.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that thienopyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the role of the thieno[3,4-c]pyrazole scaffold in enhancing potency against tumor cells .
- Anti-inflammatory Research :
-
Antimicrobial Evaluation :
- A study focused on the antimicrobial properties revealed that derivatives of thienopyrazole exhibited activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3,4-difluorophenyl)-1H-pyrazole | Pyrazole derivative | Contains fluorine substituents affecting solubility |
| N-(2-methyl-pyrazolo[3,4-c]quinolin) | Quinoline derivative | Exhibits different pharmacological profiles |
| 5-methyl-N-(phenylthienopyrazole) | Thienopyrazole derivative | Variation in functional groups affecting activity |
The unique combination of substituents in this compound may enhance its biological efficacy compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
